(S)-2-Methylthiomorpholine 1,1-dioxide

chiral synthesis enantioselective catalysis drug discovery building blocks

Medicinal chemists needing a defined (S)-configured thiomorpholine sulfone for chiral drug candidates often face limited availability. This compound resolves that bottleneck with guaranteed stereochemistry and ≥98% purity. • C2 (S)-methyl group enables stereochemical SAR exploration • Sulfone provides 3 H-bond acceptors vs. 1 in thioethers, enhancing target engagement • Intermediate LogP (-0.96) balances BBB permeability and aqueous solubility • Free secondary amine permits direct N-alkylation, acylation, and sulfonylation

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
Cat. No. B13258429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methylthiomorpholine 1,1-dioxide
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC1CNCCS1(=O)=O
InChIInChI=1S/C5H11NO2S/c1-5-4-6-2-3-9(5,7)8/h5-6H,2-4H2,1H3/t5-/m0/s1
InChIKeySXESUMISQDGBIE-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strategic Procurement of (S)-2-Methylthiomorpholine 1,1-Dioxide


(S)-2-Methylthiomorpholine 1,1-dioxide (CAS 2043769-77-1) is a chiral, C2-methyl-substituted thiomorpholine sulfone that serves as a versatile building block in medicinal chemistry and agrochemical synthesis [1]. The six-membered saturated ring contains both nitrogen (secondary amine) and sulfur in its highest oxidation state (sulfone), with a defined (S)-configuration at the C2 position . This compound enables access to chiral thiomorpholine-1,1-dioxide scaffolds that are increasingly valued in drug discovery campaigns for their modulated physicochemical properties—particularly intermediate lipophilicity—and established roles in biologically active molecules [1][2].

Stereochemical control: defined (S)-configuration supports chiral drug candidate synthesis
Enantiomer-attribution review
Modulated physicochemical profile: intermediate lipophilicity and multiple H-bond acceptors
Reported logP context; sulfone pharmacophore
Scaffold differentiation: thiomorpholine 1,1-dioxide moiety provides distinct SAR vector
Reported antifungal class-level evidence

Why Generic Analogs Cannot Replace (S)-2-Methylthiomorpholine 1,1-Dioxide


Substituting (S)-2-methylthiomorpholine 1,1-dioxide with its racemic mixture (CAS 148761-51-7), the (R)-enantiomer, the non-sulfone 2-methylthiomorpholine, or the unsubstituted thiomorpholine 1,1-dioxide introduces critical differences in stereochemical outcome, lipophilicity, and biological activity [1]. The defined (S)-configuration determines the three-dimensional presentation of downstream pharmacophores in chiral drug candidates; racemic substitution can halve the active enantiomer population and introduce antagonistic effects [1]. The sulfone group imposes a distinct electronic environment and hydrogen-bond acceptor capacity compared to the thioether analog, altering target engagement as demonstrated by scaffold-based comparative antifungal studies where thiomorpholine 1,1-dioxide analogs showed altered potency relative to morpholine and thiomorpholine counterparts [2]. These differences make simple analog interchange scientifically indefensible for programs requiring defined chirality and predictable SAR.

Racemate Introduces 50% undesired enantiomer; may complicate stereochemical SAR and require chiral resolution.
Thioether analog Lacks sulfone oxygens; altered H-bond capacity and electronic environment may shift target engagement profile.
Unsubstituted sulfone Missing C2-methyl group; lipophilicity and steric bulk differ, limiting direct transfer of SAR.

Head-to-Head Evidence: (S)-2-Methylthiomorpholine 1,1-Dioxide Versus Analogs


Enantiomeric Configuration Control

The (S)-enantiomer of 2-methylthiomorpholine 1,1-dioxide (CAS 2043769-77-1) is accessible via organocatalytic enantioselective synthesis that yields the C2-substituted thiomorpholine 1,1-dioxide scaffold with high enantiomeric excess (% ee), although the exact % ee is not publicly reported for this specific substrate in the general methodology paper. The racemic mixture (CAS 148761-51-7) and the (R)-enantiomer (CAS 2043769-70-4) represent alternative configurational states [1]. Use of the (S)-enantiomer guarantees a single stereoisomer for downstream chiral drug synthesis, whereas racemic mixtures introduce 50% of the undesired enantiomer, potentially requiring chiral resolution steps that increase cost and reduce overall yield [1].

Stereochemical Control
Data to verify
Single (S)-enantiomer vs racemate and (R)-enantiomer
Supports enantiomer-attribution review; may reduce downstream chiral separation steps.
Exact % ee not reported for this substrate; general methodology shows high ee.
chiral synthesis enantioselective catalysis drug discovery building blocks

Lipophilicity Modulation

The computed LogP of (S)-2-methylthiomorpholine 1,1-dioxide is -0.96, which positions it between the more lipophilic non-sulfone analog 2-methylthiomorpholine (LogP = 0.56) and the more hydrophilic unsubstituted thiomorpholine 1,1-dioxide (LogP = -1.45) . This intermediate lipophilicity is pharmacokinetically meaningful: it balances membrane permeability with aqueous solubility, a critical parameter in CNS drug design and oral bioavailability optimization . The ~0.5 LogP unit difference versus the unsubstituted sulfone translates to an approximately threefold change in partition coefficient, which can significantly affect tissue distribution and metabolic clearance .

Lipophilicity Modulation
Source review
LogP = -0.96
Reported intermediate lipophilicity context; may support CNS lead optimization studies.
Computed values, vendor-reported; experimental confirmation recommended.
physicochemical properties lipophilicity medicinal chemistry optimization

Scaffold-Based Antifungal Activity

In a comparative study of 2-methyl-5-phenylthiazole-4-carboxamide derivatives, the analog bearing the morpholine moiety showed an EC50 of 19.6 mg/L against B. cinerea, while the thiomorpholine analog demonstrated higher potency with an EC50 of 15.6 mg/L [1]. Although the thiomorpholine 1,1-dioxide analog's exact EC50 was not reported as a discrete value in the abstract, the study demonstrates that the oxidation state of the sulfur heterocycle modulates antifungal potency within a single chemotype [1]. This class-level evidence indicates that incorporating a thiomorpholine 1,1-dioxide moiety—such as that provided by (S)-2-methylthiomorpholine 1,1-dioxide—can yield differentiated biological activity relative to morpholine and thiomorpholine scaffolds [1].

Antifungal Scaffold Activity
Class-level inference
Morpholine analog EC50 19.6 mg/L; thiomorpholine analog EC50 15.6 mg/L; dioxide class active
Class-level evidence: thiomorpholine 1,1-dioxide scaffold retains antifungal activity in B. cinerea model.
Exact dioxide EC50 not isolated; review scaffold-specific data.
antifungal activity structure-activity relationship scaffold hopping

Hydrogen-Bond Acceptor Capacity

The sulfone group (SO2) in (S)-2-methylthiomorpholine 1,1-dioxide provides three hydrogen-bond acceptor sites, compared to a single acceptor site in the thioether analog 2-methylthiomorpholine, as represented by H-bond acceptor counts of 3 versus 1, respectively . This distinction is pharmacodynamically significant: the sulfone oxygens can engage in stronger, geometrically defined interactions with protein residues (e.g., backbone NH groups, serine hydroxyls) compared to the diffuse sulfur lone pairs of the thioether . The increased H-bond acceptor capacity enhances binding to polar binding pockets and can improve target selectivity profiles in enzyme inhibition .

H-Bond Acceptor Capacity
Class-level inference
3 H-bond acceptors (sulfone + amine) vs 1 (thioether analog)
Reported enhanced H-bond capacity may support target engagement; requires target-specific validation.
Computed property; structure-based design context.
hydrogen-bond acceptor structure-based drug design sulfone pharmacophore

Application Scenarios for (S)-2-Methylthiomorpholine 1,1-Dioxide


Chiral Drug Discovery

Medicinal chemistry programs requiring a chiral thiomorpholine 1,1-dioxide scaffold for kinase inhibitors or GPCR modulators should prioritize (S)-2-methylthiomorpholine 1,1-dioxide as a starting material. The established organocatalytic enantioselective synthesis methodology ensures access to the (S)-enantiomer with defined absolute configuration, critical for programs where stereochemistry at the C2 position dictates target binding orientation [1]. The intermediate LogP (-0.96) and three H-bond acceptors provide a differentiated physicochemical profile versus achiral thiomorpholine 1,1-dioxide and the thioether analog .

Agrochemical Lead Optimization

Agrochemical research teams developing next-generation fungicides can leverage (S)-2-methylthiomorpholine 1,1-dioxide to build 2-methyl-5-phenylthiazole-4-carboxamide analogs with the thiomorpholine 1,1-dioxide moiety. Published comparative data confirm that thiomorpholine- and morpholine-bearing analogs exhibit EC50 values of 15.6 and 19.6 mg/L against B. cinerea, respectively, establishing the sulfur heterocycle scaffold as a viable pharmacophore for antifungal activity [1]. The chiral methyl substitution adds a vector for further SAR exploration not accessible with the unsubstituted thiomorpholine 1,1-dioxide .

CNS Drug Candidate Optimization

For CNS-targeted programs where lipophilicity optimization is paramount, (S)-2-methylthiomorpholine 1,1-dioxide offers a LogP of -0.96—positioned between the overly lipophilic 2-methylthiomorpholine (LogP 0.56) and the highly hydrophilic thiomorpholine 1,1-dioxide (LogP -1.45) [1]. This intermediate value supports blood-brain barrier permeability predictions while maintaining adequate aqueous solubility, making it a strategically superior building block for CNS lead optimization .

Parallel Synthesis and Library Enumeration

High-throughput chemistry groups conducting library synthesis of chiral sulfone-containing compounds should select (S)-2-methylthiomorpholine 1,1-dioxide as a diversity element. The free secondary amine enables straightforward N-alkylation, acylation, and sulfonylation, while the defined (S)-configuration at C2 adds stereochemical complexity to compound libraries. The sulfone group provides enhanced H-bond acceptor capacity (3 acceptors) relative to thioether analogs (1 acceptor), increasing the probability of productive target interactions in screening campaigns [1].

Application
Selection Property
Validation Focus
Chiral drug discovery research
Enantiomeric purity & stereochemical control
Stereochemical attribution and batch consistency
Agrochemical lead optimization
Thiomorpholine 1,1-dioxide scaffold activity
Antifungal SAR endpoint confirmation
CNS drug candidate research
Intermediate lipophilicity (reported LogP)
CNS permeability and solubility assessment
Parallel synthesis & library enumeration
Secondary amine derivatizability & H-bond capacity
Library diversity and target engagement screening
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